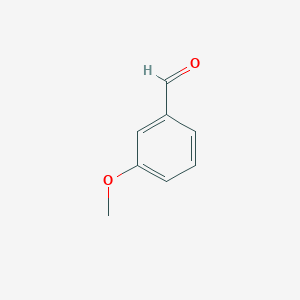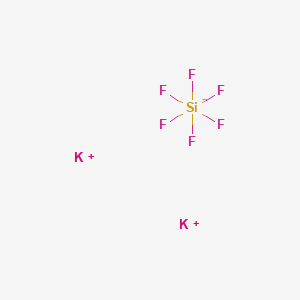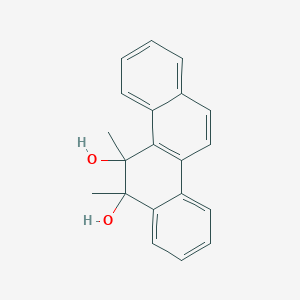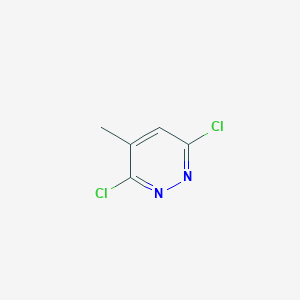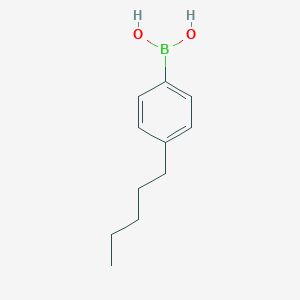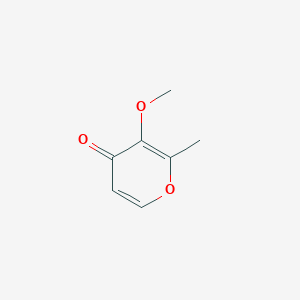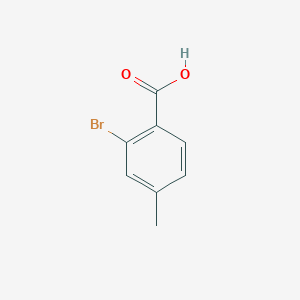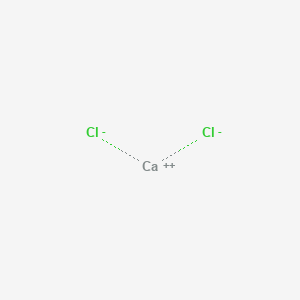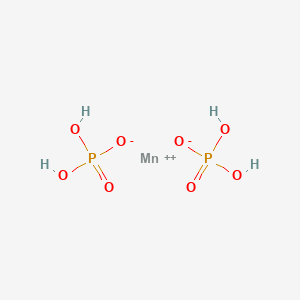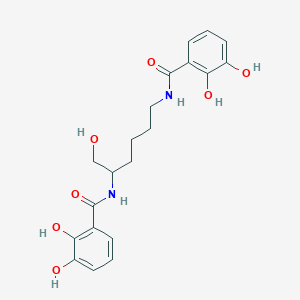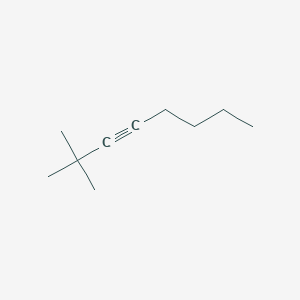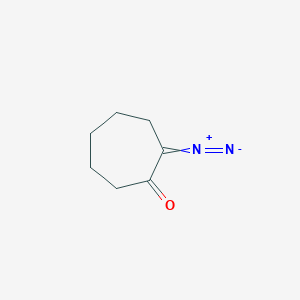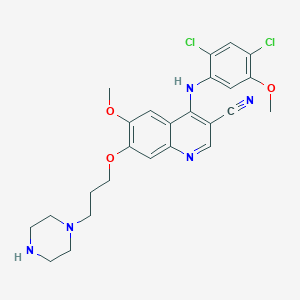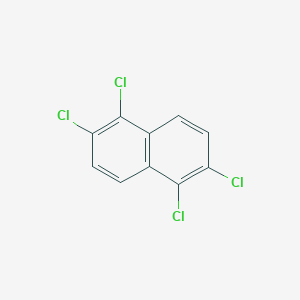
1,2,5,6-Tetrachloronaphthalene
説明
1,2,5,6-Tetrachloronaphthalene belongs to the class of organic compounds known as chloronaphthalenes . It is a type of polychlorinated naphthalene (PCN), which are products obtained upon treatment of naphthalene with chlorine .
Molecular Structure Analysis
1,2,5,6-Tetrachloronaphthalene has a molecular formula of C10H4Cl4 . It contains a total of 19 bonds; 15 non-H bonds, 11 multiple bonds, 11 aromatic bonds, 2 six-membered rings, and 1 ten-membered ring .Physical And Chemical Properties Analysis
1,2,5,6-Tetrachloronaphthalene has an average mass of 265.951 Da and a mono-isotopic mass of 263.906708 Da . More detailed physical and chemical properties were not found in the search results.科学的研究の応用
Environmental Analysis
Summary of the Application
1,2,5,6-Tetrachloronaphthalene is used as a standard in environmental analysis . It’s part of a group of compounds known as polychlorinated naphthalenes (PCNs), which are structurally similar to PCBs . PCNs are included in Annex A and Annex C of the Stockholm Convention due to their persistent organic pollutant (POP) properties .
Methods of Application
The compound is provided in a solution form at a concentration of 100 µg/mL in nonane . It’s used in various analytical methods to quantify the presence of similar compounds in environmental samples .
Results or Outcomes
The use of 1,2,5,6-Tetrachloronaphthalene in environmental analysis helps in the detection and quantification of PCNs in the environment . This is crucial in monitoring the levels of these pollutants and assessing the effectiveness of measures taken to reduce their presence .
Polycyclic Aromatic Hydrocarbons (PAHs) Studies
Summary of the Application
1,2,5,6-Tetrachloronaphthalene is used in the study of polycyclic aromatic hydrocarbons (PAHs) . PAHs are a group of chemicals that occur naturally in coal, crude oil, and gasoline; they’re also in products made from these materials, such as creosote and asphalt .
Methods of Application
In PAHs studies, 1,2,5,6-Tetrachloronaphthalene can be used as a reference compound . It helps in the identification and quantification of PAHs in various samples .
Production of Electrical Insulation Materials
Summary of the Application
1,2,5,6-Tetrachloronaphthalene, as a type of polychlorinated naphthalene (PCN), was once used in the production of insulating coatings for electrical wires .
Methods of Application
The compound was mixed with other materials to form a coating that was then applied to electrical wires . The specific methods and parameters would depend on the exact formulation of the coating and the type of wire being insulated .
Results or Outcomes
The use of 1,2,5,6-Tetrachloronaphthalene in electrical insulation provided effective insulation properties . However, due to the persistent organic pollutant (POP) properties of PCNs, their use has been largely phased out .
Degradation Studies
Summary of the Application
1,2,5,6-Tetrachloronaphthalene is used in degradation studies . These studies are crucial for understanding how these compounds break down in the environment .
Methods of Application
In one study, the degradation of 1,2,5,6-Tetrachloronaphthalene was evaluated over three prepared rod-like Fe–Al composite oxides . The results showed that their reactive activities were in the order of FeAl-5 > FeAl-10 > FeAl-1 .
Results or Outcomes
The study found that the degradation of 1,2,5,6-Tetrachloronaphthalene resulted in the generation of trichloronaphthalenes, dichloronaphthalenes, and monochloronaphthalenes . This suggested the occurrence of successive hydrodechlorination reactions . The major hydrodechlorination pathway was judged to be CN-27 / CN-14 / CN-4 / CN-2 .
Quantitative Structure-Property Relationships (QSPR) Models
Summary of the Application
1,2,5,6-Tetrachloronaphthalene is used in the development of QSPR models . These models are used to predict the properties of persistent organic pollutants (POPs), including polychlorinated naphthalenes (PCNs), when experimental data is not available .
Methods of Application
The compound’s structure and properties are used to develop mathematical models that can predict the properties of similar compounds . The specific methods and parameters would depend on the exact model being developed .
Results or Outcomes
The use of 1,2,5,6-Tetrachloronaphthalene in QSPR models helps in predicting the properties of POPs . This is crucial in assessing the risks associated with these pollutants and in developing strategies for their management .
Study of Polarity in Chlorinated Compounds
Summary of the Application
1,2,5,6-Tetrachloronaphthalene is used in studies investigating the polarity of chlorinated compounds . The distribution of substituents over the carbon skeleton of the compound influences its polarity .
Methods of Application
The compound is compared with other chlorinated compounds, such as 2,3,6,7-tetrachloronaphthalene, to study the effects of substituent distribution on polarity . The specific methods and parameters would depend on the exact study design .
Results or Outcomes
The study found that 1,2,5,6-Tetrachloronaphthalene is more polar than 2,3,6,7-tetrachloronaphthalene . This knowledge is essential in understanding the behavior of these compounds and their interactions with other substances .
Safety And Hazards
According to the NIOSH Pocket Guide to Chemical Hazards, tetrachloronaphthalene, which includes 1,2,5,6-Tetrachloronaphthalene, can cause acne-form dermatitis, headache, lassitude (weakness, exhaustion), anorexia, dizziness, jaundice, and liver injury. It can affect the liver, skin, and central nervous system .
特性
IUPAC Name |
1,2,5,6-tetrachloronaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl4/c11-7-3-1-5-6(10(7)14)2-4-8(12)9(5)13/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPUUGNBIWHBXBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=C(C=C2)Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30218136 | |
| Record name | 1,2,5,6-Tetrachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30218136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,5,6-Tetrachloronaphthalene | |
CAS RN |
67922-22-9 | |
| Record name | Naphthalene, 1,2,5,6-tetrachloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067922229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,5,6-Tetrachloronaphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30218136 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



